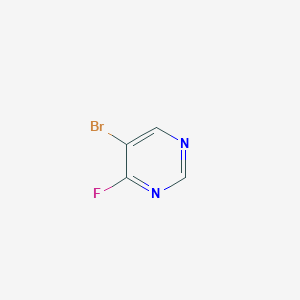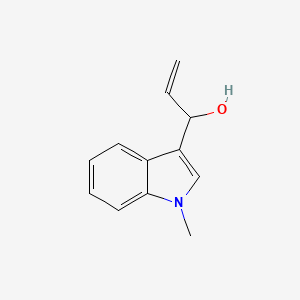
1-(1-methyl-1H-indol-3-yl)prop-2-en-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-methyl-1H-indol-3-yl)prop-2-en-1-ol is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. This compound, specifically, features an indole ring substituted with a methyl group and a propen-1-ol side chain. Indole derivatives have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methyl-1H-indol-3-yl)prop-2-en-1-ol typically involves the construction of the indole ring followed by the introduction of the propen-1-ol side chain. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. Subsequent steps involve the methylation of the indole nitrogen and the addition of the propen-1-ol side chain through various organic reactions .
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic processes and optimized reaction conditions to achieve high yields and purity. The use of metal catalysts, such as palladium or platinum, can facilitate the formation of the indole ring and subsequent functionalization steps. Additionally, continuous flow reactors and automated synthesis platforms are increasingly being used to scale up the production of these compounds .
化学反应分析
Types of Reactions
1-(1-methyl-1H-indol-3-yl)prop-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the propen-1-ol side chain to a saturated alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce saturated alcohols. Substitution reactions can introduce various functional groups onto the indole ring, leading to a diverse array of derivatives .
科学研究应用
1-(1-methyl-1H-indol-3-yl)prop-2-en-1-ol has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: Indole derivatives are studied for their roles in biological processes, including cell signaling and enzyme inhibition.
Medicine: The compound and its derivatives are investigated for their potential therapeutic effects, such as anticancer, antiviral, and antimicrobial activities.
Industry: Indole derivatives are used in the production of dyes, agrochemicals, and pharmaceuticals.
作用机制
The mechanism of action of 1-(1-methyl-1H-indol-3-yl)prop-2-en-1-ol involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind to specific receptors and enzymes, modulating their activity. For example, they can inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, indole derivatives can interact with neurotransmitter receptors, affecting neurological functions .
相似化合物的比较
1-(1-methyl-1H-indol-3-yl)prop-2-en-1-ol can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Serotonin: A neurotransmitter involved in mood regulation.
Each of these compounds has unique properties and applications, highlighting the versatility and importance of the indole scaffold in various fields of research and industry.
属性
分子式 |
C12H13NO |
|---|---|
分子量 |
187.24 g/mol |
IUPAC 名称 |
1-(1-methylindol-3-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C12H13NO/c1-3-12(14)10-8-13(2)11-7-5-4-6-9(10)11/h3-8,12,14H,1H2,2H3 |
InChI 键 |
ANECMECKGIBBOR-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C2=CC=CC=C21)C(C=C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






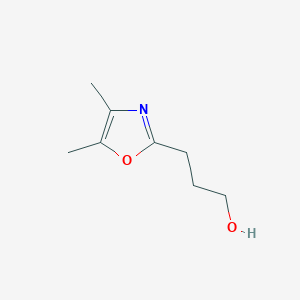
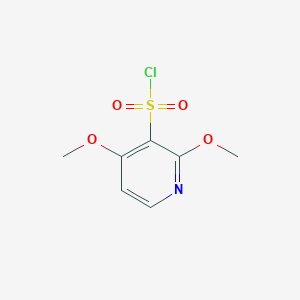
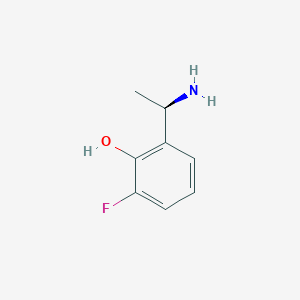

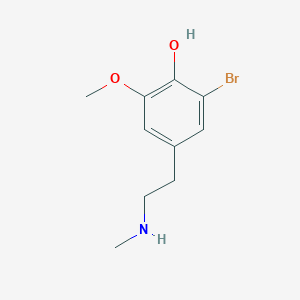
![1-[1-(Oxan-4-yl)cyclobutyl]methanamine](/img/structure/B13602965.png)
